molecular formula C7H3F2NO4 B13541427 2,3-Difluoro-6-nitrobenzoic acid

2,3-Difluoro-6-nitrobenzoic acid

Katalognummer: B13541427
Molekulargewicht: 203.10 g/mol
InChI-Schlüssel: JYWBDESWIRTDBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions, and a nitro group is attached at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,3-difluorobenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position .

Another method involves the fluorination of 6-nitrobenzoic acid. This process can be carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration or fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2,3-Difluoro-6-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-6-nitrobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-6-nitrobenzoic acid in various applications depends on its chemical structure. The presence of fluorine atoms and the nitro group influences its reactivity and interaction with other molecules. For example, in coupling reactions, the electron-withdrawing nature of the nitro group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Difluoro-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H3F2NO4

Molekulargewicht

203.10 g/mol

IUPAC-Name

2,3-difluoro-6-nitrobenzoic acid

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

JYWBDESWIRTDBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.